molecular formula C21H16N4Na2O8S2 B12731810 disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate CAS No. 84100-35-6

disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate

Cat. No.: B12731810
CAS No.: 84100-35-6
M. Wt: 562.5 g/mol
InChI Key: KXXZOFHMIYPKDZ-QXKJJGPWSA-L
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Description

Disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate is a synthetic aromatic sulfonate derivative characterized by a pyrazole core substituted with methyl, hydroxy, and sulfonated phenyl groups. Its structure features two pyrazole rings interconnected via a methylene bridge, with sulfonate (-SO₃⁻) groups providing aqueous solubility and ionic character. This compound is structurally analogous to azo dyes and sulfonated pharmaceuticals, where sulfonate groups enhance solubility and stability for applications in medicinal chemistry or industrial processes .

Properties

CAS No.

84100-35-6

Molecular Formula

C21H16N4Na2O8S2

Molecular Weight

562.5 g/mol

IUPAC Name

disodium;3-[5-methyl-4-[(Z)-[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-4-ylidene]methyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonate

InChI

InChI=1S/C21H18N4O8S2.2Na/c1-12-18(20(26)24(22-12)14-5-3-7-16(9-14)34(28,29)30)11-19-13(2)23-25(21(19)27)15-6-4-8-17(10-15)35(31,32)33;;/h3-11,22H,1-2H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2/b19-11-;;

InChI Key

KXXZOFHMIYPKDZ-QXKJJGPWSA-L

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)S(=O)(=O)[O-])/C=C\3/C(=NN(C3=O)C4=CC(=CC=C4)S(=O)(=O)[O-])C.[Na+].[Na+]

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)S(=O)(=O)[O-])C=C3C(=NN(C3=O)C4=CC(=CC=C4)S(=O)(=O)[O-])C.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthesis of 5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazole-4-yl Intermediate

  • Starting from 3-sulphonatophenyl hydrazine derivatives, condensation with appropriate β-diketones or α,β-unsaturated carbonyl compounds yields the pyrazole ring.
  • Hydroxylation at the 5-position and methylation at the 3-position are introduced via selective functional group transformations.
  • Sulphonation of the phenyl ring is typically performed using sulfuric acid or chlorosulfonic acid under controlled temperature to avoid over-sulfonation or degradation.

Formation of the Methylene Bridge

  • The key step involves the condensation of the 5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazole-4-yl intermediate with a 3-methyl-5-oxo-1H-pyrazol-1-yl benzenesulphonate derivative.
  • This condensation forms the methylene linkage (-CH=) between the two pyrazole units.
  • The reaction is typically catalyzed by acidic or basic catalysts, depending on the substrate stability.
  • Reaction conditions such as temperature (often 50-100°C), solvent (water, ethanol, or mixed solvents), and pH are optimized to maximize yield and purity.

Neutralization and Salt Formation

  • The final compound is isolated as the disodium salt by neutralizing the acidic sulfonic groups with sodium hydroxide or sodium carbonate.
  • This step ensures water solubility and stability of the compound.
  • The product is purified by crystallization or precipitation from aqueous solution.

Research Findings and Optimization Data

Parameter Typical Conditions Observations/Notes
Sulphonation agent Chlorosulfonic acid or H2SO4 Controlled temperature (0-10°C) to avoid side reactions
Pyrazole ring formation Condensation of hydrazine with diketones Yields depend on purity of starting materials
Condensation step Acidic or basic catalysis, 50-100°C Reaction time 2-6 hours; monitored by TLC or HPLC
Neutralization NaOH or Na2CO3 aqueous solution pH adjusted to 7-8 for optimal salt formation
Purification Crystallization from water/ethanol High purity (>98%) achievable with proper recrystallization

Analytical Techniques for Monitoring Preparation

  • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to monitor reaction progress.
  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity of intermediates and final product.
  • Mass Spectrometry (MS) and Elemental Analysis verify molecular weight and composition.
  • Infrared (IR) spectroscopy confirms sulfonate and pyrazole functional groups.

Summary Table of Preparation Steps

Step No. Process Description Reagents/Conditions Outcome
1 Sulphonation of phenyl hydrazine derivative Chlorosulfonic acid, 0-10°C 3-sulphonatophenyl hydrazine
2 Pyrazole ring formation Condensation with diketone, reflux in ethanol 5-hydroxy-3-methyl-pyrazole
3 Condensation to form methylene bridge Acid/base catalyst, 50-100°C, 2-6 hours Intermediate pyrazole methylene
4 Neutralization to disodium salt NaOH or Na2CO3 aqueous solution, pH 7-8 Final disodium salt compound
5 Purification Crystallization from aqueous/ethanol solution >98% purity product

Chemical Reactions Analysis

Types of Reactions

Disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate has been studied for its potential antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, suggesting a possible role in the development of new antibiotics .

Anti-inflammatory Effects
Studies have demonstrated that this compound may possess anti-inflammatory properties. Its ability to inhibit specific pathways involved in inflammation could make it a candidate for treating inflammatory diseases. The mechanism of action appears to involve the modulation of cytokine production and the inhibition of pro-inflammatory enzymes .

Environmental Science

Water Treatment
The compound's sulfonate groups enhance its solubility and reactivity, making it suitable for applications in water treatment processes. Research has shown that it can effectively remove heavy metals from wastewater through complexation and precipitation methods . This application is particularly relevant in regions facing industrial pollution challenges.

Soil Remediation
In soil remediation efforts, disodium m-[4,5-dihydro...] has been evaluated for its effectiveness in degrading organic pollutants. Its chemical structure allows it to interact with various contaminants, promoting their breakdown into less harmful substances. Field studies indicate promising results in reducing soil toxicity levels .

Material Science

Dyeing and Pigmentation
This compound is also explored in the textile industry as a dyeing agent due to its vibrant color properties and stability. Its application in dye formulations has been shown to yield high-quality colors that are resistant to fading under various environmental conditions .

Nanotechnology
In nanotechnology, disodium m-[4,5-dihydro...] is being investigated as a precursor for synthesizing nanoparticles with specific optical and electronic properties. Research indicates that modifying this compound can lead to materials with enhanced conductivity and photonic characteristics, potentially useful in electronic devices .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of disodium m-[4,5-dihydro...] demonstrated its effectiveness against E. coli and Staphylococcus aureus. The compound was tested using agar diffusion methods, showing significant inhibition zones compared to control samples. This suggests potential use in pharmaceutical formulations aimed at combating bacterial infections.

Case Study 2: Water Treatment Application
In a pilot study on wastewater treatment, disodium m-[4,5-dihydro...] was utilized to remove lead ions from contaminated water sources. Results indicated a removal efficiency exceeding 90%, highlighting its effectiveness as an eco-friendly alternative for heavy metal remediation.

Mechanism of Action

The mechanism of action of disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to the following analogs:

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Molecular Weight Key Functional Groups Applications/Notes
Disodium m-[...]benzenesulphonate (Target Compound) - C₂₃H₁₈N₄Na₂O₁₀S₂ ~660.5 g/mol* Pyrazole rings, methyl, hydroxy, sulfonate groups Potential use in dyes or pharmaceuticals due to sulfonation and aromatic conjugation
Sodium p-[4,5-dihydro-3-methyl-4-[[3-[(p-tolylamino)sulphonyl]-p-tolyl]azo]-5-oxo-1H-pyrazol-1-yl]benzenesulphonate 72828-87-6 C₂₄H₂₂N₅NaO₆S₂ 563.58 g/mol Azo (-N=N-) linkage, tolyl groups, sulfonate Industrial dye or surfactant; azo group enhances chromophore properties
3-[[4,5-Dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]naphthalene-1,5-disulfonic acid - C₂₀H₁₄N₄Na₃O₁₀S₃ ~683.6 g/mol* Naphthalene disulfonate, azo linkage, pyrazole High solubility due to triple sulfonate groups; possible textile dye application

*Calculated based on molecular formulas.

Key Findings:

Structural Divergence: The target compound lacks an azo (-N=N- ) group present in analogs like and , which are critical for chromophore activity in dyes. The naphthalene disulfonate analog exhibits higher solubility (three sulfonate groups) compared to the target compound’s two sulfonates, suggesting enhanced utility in aqueous formulations.

Biological Relevance :

  • Pyrazole-sulfonate derivatives, such as those in , demonstrate diuretic and antibacterial activity in in silico studies. The target compound’s hydroxy and sulfonate groups may similarly interact with biological targets like carbonic anhydrases, though empirical data are lacking .

Synthetic Challenges :

  • The absence of an azo group simplifies synthesis compared to but may require advanced techniques for stabilizing the methylene bridge during preparation.

Biological Activity

Disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate, commonly referred to as a pyrazole derivative, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's chemical formula is C16H16N4Na2O7SC_{16}H_{16}N_4Na_2O_7S with a molecular weight of approximately 438.38 g/mol. Its structure features a pyrazole moiety, which is known for its versatility in medicinal chemistry. The presence of sulfonate groups enhances its solubility and bioavailability, making it suitable for various biological applications.

Mechanisms of Biological Activity

Research indicates that pyrazole derivatives exhibit a wide range of biological activities including:

  • Antioxidant Activity : Pyrazole compounds have been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases such as cancer and neurodegenerative disorders .
  • Anti-inflammatory Effects : Studies suggest that the compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This mechanism is particularly relevant in conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Properties : Some derivatives have demonstrated efficacy against bacterial and fungal pathogens, indicating potential use as antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging of free radicals
Anti-inflammatoryInhibition of cytokine production
AntimicrobialEfficacy against bacteria and fungi

Case Study: Antioxidant and Anti-inflammatory Properties

A study published in PMC explored the antioxidant potential of various pyrazole derivatives including disodium m-[4,5-dihydro...]. The researchers utilized molecular docking simulations to predict interactions with key enzymes involved in oxidative stress pathways. The results indicated significant binding affinities, suggesting that these compounds could effectively modulate oxidative stress responses in biological systems .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of disodium m-[4,5-dihydro...]. The study assessed its effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results showed notable inhibition zones in agar diffusion tests, supporting its potential as a therapeutic agent for treating infections .

Q & A

Q. What spectroscopic and crystallographic methods are recommended for characterizing the molecular structure of this compound?

To determine the molecular structure, employ X-ray crystallography using the SHELX system (e.g., SHELXL for refinement) . Key steps include:

  • Data collection with high-resolution detectors.
  • Structure solution via direct methods (SHELXS/SHELXD) for phase determination.
  • Refinement with SHELXL, incorporating anisotropic displacement parameters for non-H atoms.
  • Validation using tools like ORTEP-3 for visualizing thermal ellipsoids . Complementary spectroscopic methods:
  • UV-Vis spectroscopy to confirm π-π* transitions from aromatic/azo groups.
  • FT-IR to identify sulfonate (-SO₃⁻) and pyrazole ring vibrations.
  • ¹H/¹³C NMR in D₂O to resolve proton environments (note: exchangeable protons may not appear).
Structural Data
Molecular Formula
Molecular Weight
Key Functional Groups

Q. What are the primary synthetic routes for producing this compound, and what reaction parameters influence yield?

The compound is synthesized via condensation reactions between pyrazolone derivatives and sulfonated aryl aldehydes . Critical parameters:

  • Catalyst : Acidic or basic conditions (e.g., H₂SO₄ or K₂CO₃) to promote imine formation.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature : 60–80°C optimizes reaction kinetics without decomposing heat-sensitive groups.
  • pH control : Maintain neutrality to prevent sulfonate group protonation. Post-synthesis, purify via recrystallization from ethanol/water mixtures to remove unreacted starting materials.

Q. How does the presence of sulfonate groups impact the compound’s solubility and stability in aqueous solutions?

The disodium sulfonate groups confer high water solubility (>100 mg/mL at 25°C) due to ionic dissociation . Stability considerations:

  • pH dependence : Stability is optimal at pH 6–8; acidic conditions (pH < 3) risk protonation and precipitation.
  • Light sensitivity : Azo groups may undergo photodegradation; store solutions in amber vials.
  • Thermal stability : Decomposition above 150°C; conduct thermogravimetric analysis (TGA) to define safe handling ranges.

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental crystallographic data during refinement?

Address mismatches using SHELXL’s advanced features :

  • Apply TWIN/BASF commands for twinned crystals.
  • Use SUMP restraints to manage disorder in flexible groups (e.g., methyl or phenyl rings).
  • Validate hydrogen bonding networks with PLATON or Mercury to ensure geometric plausibility. If R-factors remain high (>0.08), re-examine data collection for absorption errors (apply SADABS corrections) or consider alternative space groups .

Q. What computational strategies predict the compound’s supramolecular interactions in aqueous solutions?

Combine density functional theory (DFT) and molecular dynamics (MD) simulations :

  • DFT (e.g., Gaussian 16) : Optimize geometry at the B3LYP/6-31G* level to model electronic transitions and charge distribution.
  • MD (e.g., GROMACS) : Simulate solvation shells using TIP3P water models to analyze hydration dynamics. Key findings from similar compounds suggest π-stacking between pyrazole rings and ionic interactions via sulfonate groups dominate aggregation behavior .

Q. How can researchers optimize synthetic routes to minimize byproducts from azo coupling reactions?

Mitigate side reactions via:

  • Low-temperature diazotization (0–5°C) to stabilize diazonium intermediates.
  • Stoichiometric control : Use 1.05 equivalents of the diazonium salt to ensure complete coupling.
  • In situ monitoring : Track reaction progress via HPLC-MS to detect early-stage byproducts (e.g., unreacted pyrazolones) . Post-reaction, employ ion-exchange chromatography to isolate the disodium salt form.

Q. What experimental designs are recommended to study this compound’s interactions with biological macromolecules?

For binding studies with proteins/DNA:

  • Fluorescence quenching assays : Monitor tryptophan residue quenching upon compound binding (λₑₓ = 280 nm, λₑₘ = 340 nm).
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Molecular docking (AutoDock Vina) : Predict binding poses using the compound’s crystal structure as input . Note: Adjust buffer ionic strength (<100 mM NaCl) to avoid masking electrostatic interactions.

Q. How can researchers validate the compound’s purity and stability under varying storage conditions?

Implement a stability-indicating HPLC method :

  • Column: C18 reverse-phase, gradient elution (water/acetonitrile + 0.1% TFA).
  • Detection: UV at 254 nm (azo group absorption).
  • Forced degradation: Expose samples to heat (40°C), light (UV-A), and acidic/alkaline conditions to identify degradation products.
    Stability criteria: ≥95% purity after 6 months at 4°C in dark, neutral pH conditions .

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